molecular formula C22H27BrN2O3S B15027815 (5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B15027815
M. Wt: 479.4 g/mol
InChI Key: IDBDABSDNKTYKT-AQTBWJFISA-N
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Description

The compound (5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a synthetic organic molecule characterized by its complex structure, which includes a brominated aromatic ring, an ethoxy group, a prop-2-en-1-yloxy group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Brominated Aromatic Intermediate: The starting material, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, is synthesized through bromination and subsequent ethoxylation of 4-hydroxybenzaldehyde.

    Allylation: The brominated intermediate undergoes allylation using allyl bromide in the presence of a base such as potassium carbonate to form 3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde.

    Cyclization and Sulfanylideneimidazolidinone Formation: The allylated intermediate is then reacted with cyclohexyl isocyanide and methyl isothiocyanate under basic conditions to form the imidazolidinone core.

    Final Condensation: The final step involves the condensation of the imidazolidinone intermediate with the brominated aromatic aldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinone ring or the brominated aromatic ring, potentially leading to dehalogenation or ring opening.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Dehalogenated products or ring-opened derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

Industry

    Polymer Synthesis: The compound can be used as a monomer or a cross-linking agent in the synthesis of advanced polymers with tailored properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-BROMO-4-HYDROXY-5-METHOXY-PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27BrN2O3S

Molecular Weight

479.4 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H27BrN2O3S/c1-4-11-28-20-17(23)12-15(14-19(20)27-5-2)13-18-21(26)25(22(29)24(18)3)16-9-7-6-8-10-16/h4,12-14,16H,1,5-11H2,2-3H3/b18-13-

InChI Key

IDBDABSDNKTYKT-AQTBWJFISA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)Br)OCC=C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3)Br)OCC=C

Origin of Product

United States

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